

Solubility Profile of Z-D-Tyr-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-D-Tyr-OH

Cat. No.: B554473

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This technical guide provides a comprehensive overview of the solubility of N-Carbobenzoxy-D-tyrosine (**Z-D-Tyr-OH**), a protected amino acid commonly used in peptide synthesis and other chemical applications. Understanding the solubility of this compound in various solvents is critical for designing and optimizing experimental conditions, including reaction setups, purification protocols, and formulation strategies.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors, including the physicochemical properties of both the solute (**Z-D-Tyr-OH**) and the solvent, as well as external conditions such as temperature and pressure. Key molecular characteristics of **Z-D-Tyr-OH** that dictate its solubility include:

- **Polarity:** The presence of a polar carboxylic acid group and a phenolic hydroxyl group, along with a non-polar benzyl protecting group, gives **Z-D-Tyr-OH** an amphiphilic character.
- **Hydrogen Bonding:** The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing interactions with protic solvents.
- **Crystalline Structure:** The arrangement of molecules in the solid state can impact the energy required to dissolve the compound.

Quantitative Solubility Data

Direct quantitative solubility data for **Z-D-Tyr-OH** is not extensively available in the public domain. However, data for its enantiomer, Z-L-Tyr-OH, provides a strong proxy, as enantiomers typically exhibit identical solubility in achiral solvents. The following table summarizes the available quantitative and qualitative solubility information.

Solvent	Chemical Class	Solubility (mg/mL)	Remarks
Dimethyl Sulfoxide (DMSO)	Sulfoxide	100[1][2]	Requires sonication for dissolution. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[1][2]
Methanol	Alcohol	Soluble[3][4]	No quantitative data available for the D-isomer. The L-isomer is sparingly soluble.[5]
Acetic Acid	Carboxylic Acid	Sparingly Soluble	Qualitative data for the L-isomer.[5]
Dichloromethane (DCM)	Halogenated Hydrocarbon	Soluble	Based on data for a similar compound, Boc-D-Tyr(tBu)-OH.[6]
Water	Protic	Poorly Soluble	Based on the general properties of protected amino acids and data for related compounds.

Disclaimer: The quantitative data for DMSO is for the L-enantiomer (Z-L-Tyr-OH). It is assumed that the D-enantiomer (**Z-D-Tyr-OH**) will have comparable solubility in achiral solvents. The

term "soluble" indicates that the compound can be dissolved to a degree suitable for most standard laboratory applications, while "sparingly soluble" suggests limited dissolution.

Factors Influencing Solubility in Practical Applications

In a laboratory setting, several factors can be manipulated to enhance the solubility of **Z-D-Tyr-OH**:

- **Temperature:** Gently warming the solvent can increase the solubility of many compounds. However, care must be taken to avoid degradation of the protected amino acid.
- **Sonication:** The use of an ultrasonic bath can help to break down solid aggregates and facilitate dissolution.^{[1][2]}
- **Solvent Purity:** The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of protected amino acids. It is crucial to use high-purity, anhydrous solvents.
- **Co-solvents:** Employing a mixture of solvents can sometimes achieve a higher solubility than a single solvent system.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of **Z-D-Tyr-OH** in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

- **Z-D-Tyr-OH**
- High-purity solvent of interest
- Vials with screw caps
- Vortex mixer

- Thermostatic shaker or water bath
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
- Analytical balance

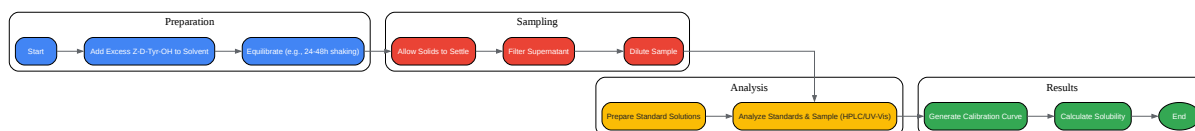
Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **Z-D-Tyr-OH** to a vial.
 - Add a known volume of the solvent to the vial.
 - Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - Allow the vial to stand undisturbed for a short period to let undissolved solids settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
 - Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Prepare a series of standard solutions of **Z-D-Tyr-OH** of known concentrations.

- Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with UV detection).
- Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration of the saturated solution by accounting for the dilution factor.
 - Express the solubility in the desired units (e.g., mg/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **Z-D-Tyr-OH** solubility.



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Experimental workflow for determining the solubility of **Z-D-Tyr-OH**.

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- To cite this document: BenchChem. [Solubility Profile of Z-D-Tyr-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554473#solubility-of-z-d-tyr-oh-in-different-solvents]

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